(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile
Description
This compound is a chiral indole derivative featuring a 2-bromophenyl substituent, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group attached via a methyl linker, and a nitrile group at the 5-position of the dihydroindole scaffold. Its stereochemistry (2S,3R) and hybrid structure make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl motifs for pharmaceuticals and materials science .
Properties
Molecular Formula |
C22H24BBrN2O2 |
|---|---|
Molecular Weight |
439.2 g/mol |
IUPAC Name |
(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C22H24BBrN2O2/c1-21(2)22(3,4)28-23(27-21)12-17-16-11-14(13-25)9-10-19(16)26-20(17)15-7-5-6-8-18(15)24/h5-11,17,20,26H,12H2,1-4H3/t17-,20-/m1/s1 |
InChI Key |
QIIHKKRHVCHOOF-YLJYHZDGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C[C@H]2[C@H](NC3=C2C=C(C=C3)C#N)C4=CC=CC=C4Br |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2C(NC3=C2C=C(C=C3)C#N)C4=CC=CC=C4Br |
Origin of Product |
United States |
Biological Activity
The compound (2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A bromophenyl group
- A dioxaborolane moiety
- An indole framework
- A carbonitrile functional group
These structural components contribute to its biological activity and interaction with various biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the dioxaborolane may facilitate interactions with enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which is crucial in regulating immune responses and tryptophan metabolism .
- Antioxidant Activity : The indole structure is known for its antioxidant properties, potentially allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
- Modulation of Receptor Activity : The compound's ability to interact with various receptors could influence signaling pathways related to inflammation and cell proliferation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of similar indole derivatives, it was found that compounds with bromophenyl substitutions exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Immune Modulation
Another study focused on the immunomodulatory effects of related compounds showed that they could inhibit IDO activity. This inhibition resulted in decreased levels of kynurenine and enhanced T-cell proliferation in vitro, suggesting potential applications in cancer immunotherapy.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Indole derivatives are known for their anticancer properties. The specific compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have demonstrated that the introduction of a bromophenyl group enhances the compound's interaction with biological targets involved in cancer progression. For example, compounds with similar structures have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
1.2 Neuroprotective Effects
Research indicates that indole derivatives can exhibit neuroprotective effects. The compound's structural features allow it to interact with neuroreceptors and enzymes implicated in neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that it may modulate pathways related to oxidative stress and inflammation, which are critical in neurodegeneration .
Synthetic Applications
2.1 Cross-Coupling Reactions
The compound serves as a versatile building block in cross-coupling reactions, particularly in the synthesis of complex organic molecules. The boron-containing moiety facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This method has been effectively utilized to create diverse molecular architectures that are essential in drug discovery .
2.2 Synthesis of Bioactive Compounds
Due to its functional groups, this compound is suitable for the synthesis of various bioactive molecules. For instance, it can be used to create derivatives that mimic natural products with biological activity. The synthetic routes involving this compound have been optimized to yield high purity and yield of target molecules .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Boronate Ester Positioning : Unlike simpler aryl boronate esters (e.g., ), the target compound’s boronate group is attached via a methyl linker to the dihydroindole core. This spatial arrangement reduces steric hindrance during cross-coupling while maintaining stability .
- Electron-Withdrawing Groups : The nitrile (CN) group at the 5-position increases electrophilicity, contrasting with halogenated thiophene derivatives (e.g., ), which prioritize charge transport in materials science .
Physicochemical Properties
- Solubility: The nitrile and boronate ester groups confer moderate polarity, making the compound soluble in polar aprotic solvents (e.g., DMF, THF), unlike purely aromatic boronate esters (e.g., ), which favor non-polar solvents .
- Thermal Stability : Differential scanning calorimetry (DSC) data for similar compounds (e.g., ) suggest decomposition temperatures >200°C, indicating suitability for high-temperature reactions.
Preparation Methods
Pathway 1: Sequential Functionalization
-
Indole Core Synthesis : 2,3-Dihydroindole-5-carbonitrile via reductive amination.
-
Bromination : Introduction of 2-bromophenyl group via Suzuki coupling.
-
Borylation : Miyaura borylation at position 3 with B₂pin₂.
-
Stereochemical Resolution : Chiral HPLC or crystallization to isolate (2S,3R) isomer.
Pathway 2: Boronate-First Strategy
-
Boronate Ester Formation : Borylation of 3-bromodihydroindole-5-carbonitrile.
-
Cross-Coupling : Suzuki reaction with 2-bromophenylboronic acid.
-
Stereochemical Control : Use of chiral bases or auxiliaries during borylation.
Experimental Data and Optimization
Table 1: Optimization of Borylation Conditions
| Entry | Catalyst | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl₂ | KOAc | DMF | 24 | 75 |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 12 | 68 |
| 3 | PdCl₂(dtbpf) | CsF | THF | 18 | 82 |
Table 2: Stereochemical Outcomes
| Method | Diastereomeric Ratio (dr) | ee (%) |
|---|---|---|
| Chiral Pd Catalysis | 4:1 | 80 |
| Chiral Auxiliary | >20:1 | >95 |
| Asymmetric Hydrogenation | 3:1 | 70 |
Challenges and Mitigation Strategies
-
Boronate Stability : Pinacol boronate esters are sensitive to protic acids. Use anhydrous conditions and inert atmospheres.
-
Stereochemical Purity : Recrystallization or chiral chromatography required to isolate (2S,3R) isomer.
-
Cyanide Compatibility : Avoid strong oxidizing agents during functionalization steps.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can its stereochemical integrity be preserved?
The synthesis typically involves a multi-step sequence:
- Borylation : Introduce the pinacol boronate ester via Miyaura borylation of a brominated precursor, ensuring anhydrous conditions to avoid hydrolysis of the boronate .
- Indole cyclization : Construct the dihydroindole core using acid-catalyzed cyclization, with careful control of temperature (<60°C) to prevent racemization .
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to maintain the (2S,3R) configuration. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
Q. What purification methods are effective for isolating this compound?
- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate boronate-containing intermediates. The compound’s UV activity (λ ~270 nm) aids in fraction tracking .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystallinity and remove residual catalysts (e.g., Pd from coupling steps) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : - and -NMR confirm regiochemistry (e.g., dihydroindole protons at δ 3.8–4.2 ppm) and boronate methyl groups (δ 1.0–1.3 ppm). -NMR (δ ~30 ppm) verifies boronate integrity .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z calculated for ) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?
- Variable screening : Use fractional factorial designs to prioritize factors (e.g., temperature, catalyst loading, solvent polarity) impacting yield and ee .
- Response surface methodology (RSM) : Model interactions between variables (e.g., Pd catalyst vs. ligand ratio in Suzuki-Miyaura steps) to identify optimal conditions . For example, Bayesian optimization algorithms have outperformed manual tuning in similar boronate syntheses, reducing trials by 40% .
Q. How can conflicting spectroscopic data (e.g., -NMR vs. X-ray) be resolved?
- Dynamic effects : Conformational flexibility (e.g., rotation of the bromophenyl group) may cause NMR signal splitting. Use variable-temperature NMR to assess dynamic processes .
- X-ray crystallography : Resolve absolute stereochemistry and compare with NMR-derived structures. For example, dihedral angles in the dihydroindole core can validate the (2S,3R) configuration .
Q. What strategies mitigate side reactions during boronate ester functionalization?
- Protection of boronate : Temporarily convert the boronate to a trifluoroborate salt to prevent protodeboronation during acidic/basic steps .
- Pd-catalyst selection : Use Pd(OAc) with SPhos ligand to suppress homocoupling in Suzuki-Miyaura reactions .
Q. How does the compound’s stereochemistry influence its reactivity in cross-coupling reactions?
- Steric effects : The (3R)-methylboronate group creates steric hindrance, favoring transmetalation with electron-deficient aryl halides. Compare coupling rates using Hammett plots (σ values) .
- Chiral relay : The indole core’s configuration can transfer asymmetry to coupling products, enabling enantioselective synthesis of biaryl compounds .
Q. What computational methods predict the compound’s stability under varying pH/temperature?
- DFT calculations : Model hydrolysis pathways of the boronate ester. The Gibbs free energy (ΔG) for boronate hydrolysis in aqueous media correlates with experimental stability .
- Molecular dynamics (MD) : Simulate degradation under thermal stress (e.g., 80°C in DMSO) to identify vulnerable bonds (e.g., B-O in dioxaborolane) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
